molecular formula C18H14N4S B13110363 [1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl- CAS No. 165684-71-9

[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-

Cat. No.: B13110363
CAS No.: 165684-71-9
M. Wt: 318.4 g/mol
InChI Key: QZHOHUNTQUNLLN-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole and pyrimidine rings in the structure imparts unique chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors. One common method involves the condensation of 4-alkyl-3,5-diamino-1,2,4-triazoles with aromatic aldehydes under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the triazolopyrimidine ring system .

Another efficient method is the one-pot synthesis using a dicationic molten salt as a catalyst. This method offers high yields and environmentally friendly conditions, making it suitable for industrial production .

Industrial Production Methods

For industrial-scale production, the one-pot synthesis method using dicationic molten salts is preferred due to its high efficiency and scalability. The reaction is typically carried out in a solvent-free environment or using ethanol as a green solvent. The catalyst can be easily recovered and reused, making the process cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(Methylthio)-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine can be compared with other triazolopyrimidine derivatives:

Properties

CAS No.

165684-71-9

Molecular Formula

C18H14N4S

Molecular Weight

318.4 g/mol

IUPAC Name

2-methylsulfanyl-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H14N4S/c1-23-18-20-17-19-15(13-8-4-2-5-9-13)12-16(22(17)21-18)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

QZHOHUNTQUNLLN-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(=CC(=NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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